molecular formula C18H26O2Si2 B1340670 Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane CAS No. 6009-50-3

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Cat. No. B1340670
CAS RN: 6009-50-3
M. Wt: 330.6 g/mol
InChI Key: OXAKTCFCSXCPNP-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with methoxyphenyl groups and disilane or disiloxane structures. For instance, the synthesis of bis(methoxyl hydroxyl)-functionalized polysiloxanes is reported, which involves methoxylation and hydrosilylation steps . These processes are relevant to understanding the chemical behavior and synthesis of compounds like bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including hydrosilylation and methoxylation . These methods could potentially be adapted for the synthesis of bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane by choosing appropriate starting materials and reaction conditions. The synthesis of other complex molecules with methoxyphenyl groups, such as porphyrins, is also reported, which involves spectrophotometric studies to understand the reactivity of these molecules .

Molecular Structure Analysis

The molecular structure of compounds similar to bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane can be intricate. For example, a related compound with a central rhombic Sn2O2 core is described, where the tin atoms are five-coordinate in a trigonal bipyramidal geometry . This suggests that the molecular structure of bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane would also be complex and may require detailed analysis using techniques such as NMR or X-ray crystallography to fully understand its geometry.

Chemical Reactions Analysis

The chemical reactivity of compounds with methoxyphenyl groups can be quite diverse. For instance, the synthesis of heterocycles with masked aldehyde functionality from a methoxy-substituted synthon is described, which involves cyclocondensation with various heteronucleophiles . This indicates that bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane could potentially undergo similar cyclocondensation reactions, depending on the functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane can be inferred from related compounds. For example, the photoluminescent properties of bis-(α-cyano-4-methoxystyryl)benzenes are studied, revealing significant bathochromic shifts in their emission spectra . This suggests that bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane may also exhibit interesting photophysical properties. Additionally, the synthesis of bis(methoxyl hydroxyl)-functionalized disiloxane and polysiloxane oligomers indicates that the presence of methoxy groups can influence the solubility and reactivity of silicon-containing compounds .

Scientific Research Applications

Lewis‐Acid‐Catalyzed Reactions

Bis(4-methoxyphenyl)methanol, a related compound, undergoes BF3·OEt2-catalyzed reactions with (arylmethylene)cyclopropanes to produce polysubstituted cyclopentenes alongside methylenecyclobutanes and dienes under mild conditions. This method illustrates the compound's utility in synthesizing complex cyclic structures with potential applications in material science and pharmaceutical chemistry (Yao, Shi, & Shi, 2009).

Protein Detection and Quantitation

Derivatives of tetraphenylethylene, including 1,2-bis(4-methoxyphenyl)-1,2-diphenylethene, demonstrate aggregation-induced emission (AIE) characteristics. These properties are exploited for protein detection and quantification, indicating potential biomedical research applications, especially as sensitive and selective bioprobes for proteins like bovine serum albumin (BSA) (Tong et al., 2007).

Photovoltaic Applications

Electron-rich molecules based on thiophene cores and containing arylamine side groups, such as 2,3,4,5-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-thiophene, have been developed as hole-transporting materials (HTMs) for perovskite-based solar cells. These materials have achieved high power conversion efficiencies, showcasing their relevance in advancing solar energy technologies (Li et al., 2014).

Polymer Synthesis and Characterization

The synthesis and characterization of bis(methoxyl hydroxyl)-functionalized disiloxane and polysiloxane oligomers demonstrate the compound's utility in preparing waterborne polyurethanes with enhanced performance. This research has implications for materials science, particularly in developing coatings and adhesives with improved properties (Zhu et al., 2005).

Corrosion Inhibition

Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been studied for their corrosion inhibition performance on mild steel in hydrochloric acid medium, reaching inhibition efficiencies up to 98%. Such studies highlight the importance of these compounds in industrial applications to protect metals from corrosive environments (Bentiss et al., 2009).

properties

IUPAC Name

(4-methoxyphenyl)-[(4-methoxyphenyl)-dimethylsilyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2Si2/c1-19-15-7-11-17(12-8-15)21(3,4)22(5,6)18-13-9-16(20-2)10-14-18/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAKTCFCSXCPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564816
Record name 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

CAS RN

6009-50-3
Record name 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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